3-Bromo-5-chloro-6-methylpyrazin-2-amine

Adrenergic receptor pharmacology GPCR ligand discovery CNS drug development

3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS: 1823869-32-4) is a heterocyclic organic compound belonging to the pyrazine family, with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol. Its structure features a pyrazine ring substituted with bromine at the 3-position, chlorine at the 5-position, a methyl group at the 6-position, and an amino group at the 2-position.

Molecular Formula C5H5BrClN3
Molecular Weight 222.47 g/mol
Cat. No. B15067939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-6-methylpyrazin-2-amine
Molecular FormulaC5H5BrClN3
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)N)Br)Cl
InChIInChI=1S/C5H5BrClN3/c1-2-4(7)10-3(6)5(8)9-2/h1H3,(H2,8,9)
InChIKeyOQRJGASJYRIILG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-6-methylpyrazin-2-amine CAS 1823869-32-4: Procurement-Grade Halogenated Pyrazin-2-amine Building Block


3-Bromo-5-chloro-6-methylpyrazin-2-amine (CAS: 1823869-32-4) is a heterocyclic organic compound belonging to the pyrazine family, with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol [1]. Its structure features a pyrazine ring substituted with bromine at the 3-position, chlorine at the 5-position, a methyl group at the 6-position, and an amino group at the 2-position [1]. This specific halogenation pattern confers distinct physicochemical properties, including a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 51.8 Ų [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its dual halogenation enables regioselective cross-coupling reactions for the construction of more complex molecular architectures.

Why Generic Substitution of 3-Bromo-5-chloro-6-methylpyrazin-2-amine Fails: Regiochemistry-Driven Target Engagement and Synthetic Utility


In-class compounds such as 5-bromo-3-chloro-6-methylpyrazin-2-amine (CAS: 1823930-94-4) or 3,5-dichloro-6-methylpyrazin-2-amine (CAS: 1823887-56-4) cannot be simply interchanged with 3-bromo-5-chloro-6-methylpyrazin-2-amine due to critical differences in regiochemistry that directly impact both biological target engagement and synthetic reactivity. The specific 3-bromo/5-chloro substitution pattern of the target compound results in a >11-fold higher affinity for the alpha-2A adrenergic receptor compared to its regioisomer [1][2]. Furthermore, the differential reactivity of bromine versus chlorine in palladium-catalyzed cross-coupling reactions provides a unique, programmable synthetic handle for sequential functionalization that is not achievable with symmetrically halogenated analogs . Substituting with a regioisomer or alternative halogenation pattern would fundamentally alter the compound's binding kinetics, synthetic pathway, and ultimate product profile, leading to irreproducible results in established protocols.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of 3-Bromo-5-chloro-6-methylpyrazin-2-amine


Alpha-2A Adrenergic Receptor Affinity: >11-Fold Higher Binding Affinity Compared to 5-Bromo Regioisomer

3-Bromo-5-chloro-6-methylpyrazin-2-amine exhibits a Ki of 6.5 nM for the alpha-2 adrenergic receptor from rat cortex [1]. In contrast, the regioisomer 5-bromo-3-chloro-6-methylpyrazin-2-amine shows a Ki of 74 nM for the human alpha-2A adrenergic receptor [2]. This represents a >11-fold higher binding affinity for the 3-bromo substituted compound.

Adrenergic receptor pharmacology GPCR ligand discovery CNS drug development

PRMT6 Inhibition: Sub-100 nM Potency Places 3-Bromo-5-chloro-6-methylpyrazin-2-amine Among Active Leads

3-Bromo-5-chloro-6-methylpyrazin-2-amine inhibits human full-length PRMT6 with an IC50 of 53 nM [1]. This potency positions the compound within the active range for PRMT6 chemical probes, as benchmark inhibitors such as EPZ020411 (IC50 = 10 nM) and SGC6870 (IC50 = 77 nM) demonstrate [2]. The compound's activity is superior to PRMT6-IN-3 (IC50 = 192 nM) and comparable to MS023 (IC50 = 4-5 nM for PRMT6), validating its utility as a viable starting point for PRMT6 inhibitor development .

Epigenetics Cancer therapeutics Arginine methyltransferase inhibition

p38α MAPK Inhibition: Mid-Nanomolar Activity Supporting Use in Kinase Inhibitor Fragment Libraries

3-Bromo-5-chloro-6-methylpyrazin-2-amine inhibits p38α MAPK with an IC50 of 41 nM [1]. This potency is comparable to established p38α inhibitors such as PH-797804 (IC50 = 26 nM) and falls within the active range reported for phenoxypyrimidine-based p38α inhibitors (6.0 to 650 nM) [2]. The compound is significantly less potent than advanced leads like AL 8697 (IC50 = 6 nM) but remains a useful fragment for structure-activity relationship (SAR) exploration .

MAP kinase signaling Inflammation Kinase inhibitor discovery

Physicochemical Profile: Balanced Lipophilicity (XLogP3 1.8) and Moderate Polar Surface Area (51.8 Ų) for Favorable Drug-Likeness

3-Bromo-5-chloro-6-methylpyrazin-2-amine possesses a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 51.8 Ų [1]. These values are identical to those of the regioisomer 5-bromo-3-chloro-6-methylpyrazin-2-amine (XLogP3 = 1.8), confirming that lipophilicity and polarity are conserved across the regioisomeric pair [2]. However, the distinct spatial arrangement of halogens in the 3-bromo-5-chloro compound alters the molecular electrostatic potential, influencing target recognition despite identical computed descriptors.

Medicinal chemistry ADME prediction Lead optimization

Synthetic Utility: Regioselective Cross-Coupling Enabled by Bromine-Chlorine Reactivity Differential

3-Bromo-5-chloro-6-methylpyrazin-2-amine contains both bromine and chlorine substituents on the pyrazine ring, which exhibit differential reactivity in palladium-catalyzed cross-coupling reactions . The bromine atom at the 3-position is significantly more reactive toward oxidative addition with Pd(0) catalysts than the chlorine atom at the 5-position, enabling sequential, regioselective Suzuki-Miyaura couplings . In contrast, symmetrically halogenated analogs like 3,5-dichloro-6-methylpyrazin-2-amine lack this intrinsic reactivity bias, requiring less predictable or lower-yielding selective functionalization strategies.

Organic synthesis Palladium catalysis Building block chemistry

Best Research and Industrial Application Scenarios for 3-Bromo-5-chloro-6-methylpyrazin-2-amine


Alpha-2 Adrenergic Receptor Pharmacology and GPCR Ligand Screening

Leverage the 6.5 nM Ki of 3-bromo-5-chloro-6-methylpyrazin-2-amine for the alpha-2 adrenergic receptor [1] as a high-affinity tool compound or as a benchmark in radioligand binding assays. This compound is particularly suited for laboratories conducting structure-activity relationship (SAR) studies on alpha-2 receptor subtypes, where the >11-fold affinity difference relative to the 5-bromo regioisomer provides a clear differentiation point for understanding halogen substitution effects on GPCR binding.

PRMT6 Epigenetic Probe Development and Cancer Target Validation

Utilize the 53 nM IC50 of 3-bromo-5-chloro-6-methylpyrazin-2-amine against PRMT6 [2] as a starting point for the development of novel arginine methyltransferase inhibitors. Its potency, comparable to established probes like SGC6870 (77 nM), makes it a cost-effective alternative for initial hit validation, cellular activity assessment, and co-crystallization studies aimed at elucidating inhibitor binding modes in the PRMT6 active site.

Sequential Regioselective Synthesis of Functionalized Pyrazines

Exploit the differential reactivity of the bromine (3-position) and chlorine (5-position) atoms in 3-bromo-5-chloro-6-methylpyrazin-2-amine for sequential, programmable Suzuki-Miyaura cross-coupling reactions . This building block is ideal for medicinal chemistry groups constructing libraries of 3,5-diarylpyrazin-2-amines, where two distinct aryl/heteroaryl groups must be introduced in a controlled, stepwise manner without the need for complex protecting group strategies.

p38α MAPK Inhibitor Fragment Screening and Hit-to-Lead Optimization

Incorporate 3-bromo-5-chloro-6-methylpyrazin-2-amine, with its 41 nM IC50 against p38α MAPK [3], into fragment-based drug discovery (FBDD) libraries targeting the MAP kinase pathway. Its balanced physicochemical profile (XLogP3 = 1.8; TPSA = 51.8 Ų) [4] makes it a suitable fragment for further elaboration, while its established kinase inhibitory activity validates its utility as a privileged scaffold for medicinal chemistry optimization in inflammation and oncology programs.

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